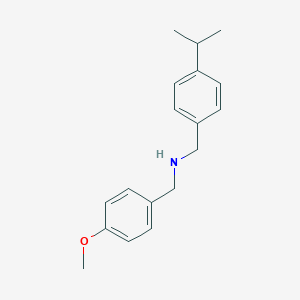

(4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-14(2)17-8-4-15(5-9-17)12-19-13-16-6-10-18(20-3)11-7-16/h4-11,14,19H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJMGCQDWVYSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355302 | |

| Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-69-6 | |

| Record name | 4-Methoxy-N-[[4-(1-methylethyl)phenyl]methyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine, a secondary amine with potential applications in pharmaceutical and materials science research. The primary focus is on the reductive amination of 4-isopropylbenzaldehyde with 4-methoxybenzylamine, a widely employed and efficient method for the formation of secondary amines. This document details the underlying chemical principles, offers a comparative analysis of different synthetic strategies, and presents detailed experimental protocols. Additionally, an alternative synthesis via nucleophilic substitution is discussed. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary technical information to synthesize and characterize this target molecule.

Introduction

Substituted dibenzylamines are a class of organic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The title compound, this compound, incorporates two substituted benzyl moieties, which can influence its steric and electronic properties, making it a valuable building block for more complex molecular architectures. The isopropyl group offers steric bulk, while the methoxy group can modulate the electronic nature of the aromatic ring and participate in hydrogen bonding.

The synthesis of such secondary amines is a fundamental transformation in organic chemistry. Among the various methods available, reductive amination stands out for its efficiency, selectivity, and operational simplicity.[1] This guide will primarily focus on this robust methodology, providing a detailed, step-by-step protocol. Furthermore, an alternative synthetic approach through nucleophilic substitution will be explored to offer a broader perspective on the synthesis of this class of compounds.

Primary Synthetic Route: Reductive Amination

The most direct and widely used method for the synthesis of this compound is the reductive amination of 4-isopropylbenzaldehyde with 4-methoxybenzylamine. This reaction can be performed as a one-pot synthesis where the intermediate imine is formed and subsequently reduced in situ.[2]

Reaction Mechanism

The reductive amination process involves two key steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of the aldehyde (4-isopropylbenzaldehyde). This is typically carried out under mildly acidic conditions to activate the carbonyl group towards nucleophilic attack. The initial adduct then undergoes dehydration to form a Schiff base, or imine.

-

Reduction: The resulting imine is then reduced to the corresponding secondary amine. This reduction can be achieved using various reducing agents. The choice of reducing agent is crucial as it should selectively reduce the C=N double bond of the imine without affecting the carbonyl group of the starting aldehyde.[3]

Choice of Reducing Agent

Several reducing agents can be employed for the reduction of the imine intermediate. The selection depends on factors such as the scale of the reaction, the presence of other functional groups, and safety considerations.

| Reducing Agent | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective reducing agent that is stable in mildly acidic conditions. It effectively reduces imines in the presence of aldehydes.[3] |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A non-toxic alternative to NaBH₃CN. It is also a mild and selective reducing agent. |

| Catalytic Hydrogenation (H₂/Catalyst) | Can be a very clean and efficient method, often using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel. Requires specialized equipment for handling hydrogen gas.[1] |

Detailed Experimental Protocol (Reductive Amination)

The following protocol is a representative procedure for the synthesis of this compound via reductive amination using sodium cyanoborohydride.

Materials:

-

4-Isopropylbenzaldehyde (1.0 eq.)

-

4-Methoxybenzylamine (1.0 eq.)

-

Methanol (MeOH)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Cyanoborohydride (NaBH₃CN) (1.1 eq.)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-isopropylbenzaldehyde (1.0 eq.) in methanol (approximately 5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (1.0 eq.).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Once imine formation is significant, add sodium cyanoborohydride (1.1 eq.) portion-wise to the reaction mixture.

-

Continue stirring the reaction at room temperature for an additional 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative approach to synthesize this compound is through a nucleophilic substitution reaction. This method involves the alkylation of 4-methoxybenzylamine with a suitable 4-isopropylbenzyl halide, such as 4-isopropylbenzyl chloride or bromide.

Reaction Principle

In this SN2 reaction, the lone pair of electrons on the nitrogen atom of 4-methoxybenzylamine acts as a nucleophile, attacking the electrophilic carbon of the 4-isopropylbenzyl halide and displacing the halide leaving group. A base is typically added to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

Experimental Considerations

While conceptually straightforward, this method can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. To minimize these side reactions, it is often necessary to use a large excess of the starting amine. The choice of solvent and base is also critical for the success of this reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are commonly used.

Characterization of this compound

The successful synthesis of the target compound must be confirmed through various analytical techniques. Below are the expected physical properties and spectroscopic data.

Physical Properties:

| Property | Value |

| CAS Number | 436088-69-6 |

| Molecular Formula | C₁₈H₂₃NO |

| Molecular Weight | 269.38 g/mol |

| Boiling Point | 383.4 °C at 760 mmHg (Predicted)[4] |

Spectroscopic Data (Predicted/Representative):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of both benzyl rings, the methoxy group, the isopropyl group, and the benzylic methylene protons. The benzylic protons adjacent to the nitrogen would likely appear as singlets.

-

¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display distinct signals for all the carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the isopropyl carbons, and the benzylic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity, though the target is a secondary amine), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 269.38).

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

4-Isopropylbenzaldehyde: This compound is harmful if swallowed and may cause skin irritation.[5]

-

4-Methoxybenzylamine: This substance is corrosive and can cause severe skin burns and eye damage.[6]

-

Sodium Cyanoborohydride: This reagent is toxic and should be handled with extreme care. It can release toxic hydrogen cyanide gas upon contact with strong acids.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has outlined the primary and alternative synthetic routes for the preparation of this compound. The reductive amination of 4-isopropylbenzaldehyde with 4-methoxybenzylamine is presented as the most efficient and reliable method. A detailed experimental protocol, along with a discussion of the reaction mechanism and alternative reducing agents, has been provided to aid researchers in the successful synthesis of this target molecule. An alternative nucleophilic substitution route has also been discussed, offering a broader synthetic perspective. Proper characterization and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

-

Beilstein Journals. (2011). Reductive amination with zinc powder in aqueous media. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (2010). Improved method for the synthesis of substituted formylamines and substituted amines.

-

metasci. (n.d.). Safety Data Sheet 4-Isopropylbenzaldehyde. [Link]

- Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine, CasNo.436088-69-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

Introduction: Unveiling a Scaffold of Interest

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic combination of specific structural motifs can yield molecules with finely tuned physicochemical and pharmacological properties. The compound (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine represents a fascinating scaffold, incorporating two key benzyl moieties with distinct electronic and steric characteristics. The 4-methoxybenzyl group is a well-known component in many biologically active compounds, often influencing metabolic stability and receptor interactions.[1] Conversely, the 4-isopropylbenzyl group provides a lipophilic and sterically bulky substituent that can modulate a compound's interaction with hydrophobic pockets in target proteins.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As experimental data for this specific molecule is not extensively available in public literature, this document combines known identifiers with predicted properties from validated computational models. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of its key characteristics, offering a robust framework for researchers and drug development professionals.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from solubility and absorption to target binding and metabolism.

Structural and General Properties

The structural amalgamation of a 4-isopropylbenzyl group and a 4-methoxybenzyl group on a central nitrogen atom results in a secondary amine with significant steric bulk and a balance of lipophilic and polar features.

| Property | Value | Source |

| Chemical Name | N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine | [2] |

| CAS Number | 436088-69-6 | [3] |

| Molecular Formula | C18H23NO | [3][4] |

| Molecular Weight | 269.38 g/mol | [3] |

| Appearance | Liquid (Predicted) | [5] |

| Boiling Point | 383.4 °C at 760 mmHg | [2] |

Experimental Determination of Key Physicochemical Parameters

To ensure scientific rigor, the following sections detail robust, step-by-step protocols for the experimental determination of critical physicochemical properties. These methodologies are designed to be self-validating and are presented with the underlying rationale for key experimental choices.

Aqueous Solubility: The Shake-Flask Method

Rationale: The aqueous solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium concentration.[6]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear container. The excess solid/liquid phase should be clearly visible.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Cease agitation and allow the mixture to stand undisturbed for at least 24 hours to allow for the complete separation of the undissolved compound.

-

Alternatively, for faster separation, centrifuge the suspension at a high speed (e.g., 14,000 rpm) for 20-30 minutes.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved amine using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Interpretation:

-

Construct a calibration curve using known concentrations of the amine.

-

Determine the concentration of the amine in the diluted aliquot from the calibration curve and back-calculate the solubility in the original PBS.

-

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity (LogP): The Shake-Flask Method

Rationale: The octanol-water partition coefficient (LogP) is a crucial measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[7] A LogP value provides insight into how a drug candidate will partition between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes.[7][8]

Experimental Protocol:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate for at least 24 hours. Use a buffered aqueous phase (e.g., PBS at pH 7.4) for ionizable compounds.

-

-

Partitioning:

-

Dissolve a known amount of this compound in the pre-saturated n-octanol.

-

Add an equal volume of the pre-saturated aqueous phase.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.

-

Allow the phases to separate completely, either by standing or by centrifugation.

-

-

Concentration Measurement:

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of the amine in each phase using a suitable analytical method like HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P: LogP = log10([amine]octanol / [amine]aqueous)[9]

-

Caption: Experimental workflow for LogP determination.

Acidity Constant (pKa): Potentiometric Titration

Rationale: The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different physiological pH values. The ionization state affects solubility, permeability, and target binding. For an amine, the pKa refers to the equilibrium constant of its conjugate acid. Potentiometric titration is a highly accurate method for pKa determination.[10]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) to ensure complete solubility.[11]

-

Add a slight excess of a standardized strong acid (e.g., HCl) to fully protonate the amine.

-

-

Titration:

-

Immerse a calibrated pH electrode and a temperature probe into the stirred solution.

-

Titrate the solution with a standardized strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This point corresponds to the inflection point of the titration curve.

-

Alternatively, the pKa can be determined from the point of maximum buffer capacity on a plot of buffering capacity versus pH.[11]

-

Caption: Process for pKa determination by potentiometric titration.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approx. 6.8-7.4 ppm) due to the signals from both the 4-isopropylbenzyl and 4-methoxybenzyl rings. Key signals would include:

-

A singlet for the methoxy protons (~3.8 ppm).

-

A septet for the isopropyl methine proton and a doublet for the isopropyl methyl protons.

-

Singlets or closely coupled doublets for the two benzylic methylene (CH₂) groups adjacent to the nitrogen.

-

-

¹³C NMR: The carbon NMR would show distinct signals for the quaternary aromatic carbons, the protonated aromatic carbons, the methoxy carbon, the benzylic carbons, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of this compound is expected to show a weak N-H stretching band in the region of 3350-3310 cm⁻¹.[12] Other characteristic peaks would include:

-

C-H stretching bands for the aromatic and aliphatic groups.

-

C=C stretching bands for the aromatic rings.

-

A strong C-O stretching band for the methoxy group.

-

A C-N stretching vibration.[12]

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 270.39.

Conclusion and Future Directions

This compound is a molecule with physicochemical properties that position it as an interesting scaffold for further investigation in medicinal chemistry. Its significant lipophilicity, predicted by its structure, suggests good potential for membrane permeability, while the presence of the basic nitrogen and the methoxy group offers sites for hydrogen bonding and potential metabolic activity.

The experimental protocols detailed in this guide provide a clear and robust pathway for the empirical validation of its key physicochemical parameters. Accurate determination of these properties is a non-negotiable prerequisite for any rational drug design program. Future work should focus on the synthesis and experimental characterization of this molecule to confirm the predicted values and to fully elucidate its potential as a building block for novel therapeutic agents.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. Retrieved from [Link]

-

Cantú, M. D., Hillebrand, S., & Carrilho, E. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion. Journal of Chromatography A, 1068(1), 99–105. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-(4-isopropyl-benzyl)-amine. Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

Al-Baghli, N. A., Al-Tuwaim, T. A., Al-Mutairi, S. M., & Soliman, S. M. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(19), 6296. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxy-benzyl)-(4-methyl-benzyl)-amine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Mattes, J. A., & Vederas, J. C. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 11(1), 3–21. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. Retrieved from [Link]

-

NIST. (n.d.). Benzenemethanamine, 4-methoxy-. Retrieved from [Link]

-

Richter, M. F., D'Arcy, J., & Hergenrother, P. J. (2022). Guiding the Way: Traditional Medicinal Chemistry Inspiration for Rational Gram-negative Drug Design. Journal of medicinal chemistry, 65(13), 8753–8773. Retrieved from [Link]

-

Gethin, E., et al. (2002). 8-Substituted analogues of 3-(3-cyclopentyloxy-4-methoxy-benzyl)-8-isopropyl-adenine: highly potent and selective PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 12(24), 3621–3625. Retrieved from [Link]

-

Meyers, J., et al. (2021). Extracting medicinal chemistry intuition via preference machine learning. Communications Chemistry, 4(1), 1-9. Retrieved from [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. This compound | 436088-69-6 [m.chemicalbook.com]

- 4. 3D-LSA08869 - 4-isopropyl-benzyl-4-methoxy-benzyl-amine [cymitquimica.com]

- 5. chemhaven.org [chemhaven.org]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. acdlabs.com [acdlabs.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. enamine.net [enamine.net]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to N-[(4-Methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine

Abstract

This technical guide provides a comprehensive overview of N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine, a disubstituted secondary benzylamine. Tailored for researchers, scientists, and drug development professionals, this document details the compound's profile, a robust and validated synthesis protocol via reductive amination, in-depth characterization methodologies, and an exploration of its potential biological significance. The synthesis section provides a step-by-step protocol, explaining the chemical rationale behind each step to ensure reproducibility and scalability. The characterization section establishes a self-validating framework, detailing expected outcomes from key analytical techniques such as NMR and mass spectrometry, which are critical for structural confirmation. While direct biological data for this specific molecule is not extensively published, this guide synthesizes information on the known pharmacological activities of related N,N-dibenzylamine scaffolds, positioning the target compound as a molecule of interest for further investigation in antimicrobial and anticancer research.

Compound Profile & Physicochemical Properties

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine is a secondary amine featuring two distinct benzyl groups attached to a central nitrogen atom. The structural asymmetry, conferred by the para-methoxy and para-isopropyl substituents, is a key feature that can influence its biological interactions and physicochemical properties.

Table 1: Compound Identification and Properties

| Parameter | Value | Source |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine | - |

| Common Name | (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine | - |

| CAS Number | 436088-69-6 | [1] |

| Molecular Formula | C₁₈H₂₃NO | [1] |

| Molecular Weight | 269.38 g/mol | [1] |

| Boiling Point | 383.4 °C at 760 mmHg (Predicted) | [1] |

| LogP (Predicted) | 4.5 | [2] |

| PSA (Predicted) | 21.26 Ų | [2] |

Synthesis Methodology: Reductive Amination

The most efficient and widely adopted method for synthesizing secondary amines of this class is the one-pot reductive amination.[3] This method involves the initial formation of an imine intermediate from a primary amine and an aldehyde, followed by in-situ reduction to the target secondary amine. The causality for this choice rests on its high efficiency, operational simplicity, and the use of mild reducing agents, which preserves the integrity of other functional groups on the aromatic rings.

There are two equivalent pathways to synthesize the target compound:

-

Pathway A: 4-Isopropylbenzaldehyde + 4-Methoxybenzylamine

-

Pathway B: 4-Methoxybenzaldehyde + 4-Isopropylbenzylamine

We will detail Pathway B, as the precursors are readily available. The process is predicated on the nucleophilic attack of the primary amine (4-isopropylbenzylamine) on the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde), forming a transient iminium ion, which is then irreversibly reduced.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination and should be adapted and optimized based on laboratory conditions.[1][4]

Materials:

-

4-Methoxybenzaldehyde (1.0 eq)

-

4-Isopropylbenzylamine (1.05 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde).

-

To this stirring solution, add 4-isopropylbenzylamine (1.05 eq) dropwise at room temperature. A slight excess of the amine ensures complete consumption of the aldehyde.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC). The rationale for this initial period is to allow the condensation reaction to approach equilibrium before introducing the reducing agent.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath. This temperature control is critical to moderate the exothermic reaction of the borohydride and prevent the undesired reduction of the starting aldehyde.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours, or until TLC analysis confirms the complete consumption of the imine intermediate.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow, dropwise addition of saturated NaHCO₃ solution until gas evolution ceases. This neutralizes any remaining borohydride and boric acid species.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product as a pure oil or solid.

-

Structural Characterization & Validation

Confirming the identity and purity of the synthesized compound is paramount. A combination of Mass Spectrometry and NMR spectroscopy provides a self-validating system for structural elucidation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺: m/z ≈ 270.18

-

Key Fragmentation Patterns: The fragmentation of N,N-dibenzylamines is well-documented.[5][6] The primary fragmentation pathway involves cleavage of one of the C-N benzyl bonds to generate stable benzylic carbocations.

-

m/z 121: A strong peak corresponding to the [C₈H₉O]⁺ ion (4-methoxybenzyl cation).

-

m/z 133: A strong peak corresponding to the [C₁₀H₁₃]⁺ ion (4-isopropylbenzyl cation).

-

The relative intensity of these fragments provides direct evidence of the two distinct benzyl moieties within the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the compound's carbon-hydrogen framework. The predicted chemical shifts (in CDCl₃) are based on established substituent effects.[7][8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

| Isopropyl -CH₃ | ~1.25 | ~24.0 | Doublet, 6H, J ≈ 7 Hz |

| Isopropyl -CH | ~2.90 | ~33.8 | Septet, 1H, J ≈ 7 Hz |

| Methoxy -OCH₃ | ~3.80 | ~55.3 | Singlet, 3H |

| Benzyl -CH₂- | ~3.75 | ~53.5 | Two singlets (or one broad singlet), 4H total |

| Aromatic CH | ~6.85 - 7.30 | ~113-130 | Multiplets, 8H total |

| Aromatic C-O | - | ~159.0 | Quaternary Carbon |

| Aromatic C-iPr | - | ~148.0 | Quaternary Carbon |

| Aromatic C-CH₂ | - | ~131-133 | Quaternary Carbons |

Note: The two benzylic CH₂ groups are chemically distinct and may appear as two separate singlets or a single averaged signal depending on the rate of conformational exchange at room temperature.

Potential Applications in Drug Discovery

While N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine has not been specifically cited in pharmacological studies, the broader class of substituted N,N-dibenzylamine and related diphenylamine scaffolds exhibits a wide range of biological activities relevant to drug development.[9] This structural motif serves as a versatile template for generating molecules with potential therapeutic value.

-

Antimicrobial & Antifungal Activity: Numerous studies have demonstrated that dibenzylamine derivatives possess significant antibacterial and antifungal properties.[6][10] The lipophilic nature of the benzyl groups facilitates passage through microbial cell membranes. The specific substitutions on the aromatic rings can be fine-tuned to optimize potency and spectrum of activity against various strains, including resistant pathogens.[11][12] Compounds with similar structures have shown promising activity against Staphylococcus aureus, Candida albicans, and Mycobacterium species.[6][10]

-

Anticancer Activity: The dibenzylamine scaffold has been incorporated into molecules designed as anticancer agents.[13] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes or interference with cell cycle progression. For instance, derivatives have been synthesized and evaluated for their antiproliferative activity against a range of human cancer cell lines, with some showing remarkable potency.[3][13][14]

-

Enzyme Inhibition: Substituted benzylamines are known inhibitors of several enzyme classes.[15] The specific nature of the aromatic substituents plays a crucial role in the molecule's ability to fit into the active site of a target enzyme. This makes the title compound a candidate for screening against enzyme targets in therapeutic areas such as oncology and metabolic diseases.

Given these precedents, N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine represents a valuable, yet underexplored, molecule. It serves as an excellent candidate for inclusion in screening libraries for antimicrobial, antifungal, and anticancer drug discovery programs.

Safety and Handling

No specific safety data sheet (SDS) is available for CAS 436088-69-6. However, based on the chemical class (aromatic amines), standard laboratory precautions are required. The precursors, particularly 4-methoxybenzylamine, are classified as corrosive and can cause skin irritation and serious eye damage.[16]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.[15]

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-[(4-methoxyphenyl)methyl]-1-(4-propan-2-ylphenyl)methanamine is a readily accessible secondary amine that can be reliably synthesized via a one-pot reductive amination protocol. This guide provides the necessary procedural details and a robust analytical framework to ensure the synthesis and validation of this compound. While its specific biological functions remain to be elucidated, the well-documented antimicrobial and anticancer activities of the broader dibenzylamine class make it a compelling target for further investigation in pharmaceutical research and development. The methodologies and predictive data presented herein offer a solid foundation for scientists to synthesize, characterize, and explore the therapeutic potential of this versatile molecule.

References

- Bouchoux, G., & Lemaire, J. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(1), 47-58.

- Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204.

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and Antiproliferative Activity of 2,6-Dibenzylamino-3,5-dicyanopyridines on Human Cancer Cell Lines. Molecules, 16(8), 6433-6444.

- Kumar, P., & Narasimhan, B. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Medicinal Chemistry Research, 21(10), 3045-3052.

- Singh, P., Kumar, A., & Singh, I. (2010). Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. European Journal of Medicinal Chemistry, 45(8), 3439-3446.

- BenchChem. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem Technical Guides.

- ChemPoint.com. (2022). Safety Data Sheet.

- Hassan, A. S., Askar, A. A., & Naglah, A. M. (2016). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 6, 34271.

- Enamine. (n.d.). Safety Data Sheet. Retrieved January 15, 2026, from a generic SDS provided by the supplier for similar compounds.

-

University of Wisconsin. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved January 15, 2026, from [Link]

- Singh, P., et al. (2013). Synthesis and antibacterial activity evaluation of biphenyl and dibenzofuran derivatives as potential antimicrobial agents against antibiotic-resistant bacteria. Molecules, 18(9), 10834-10849.

- ECHEMI. (n.d.). 4-Methoxy-N-methylbenzeneethanamine SDS.

- Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- Hany, M., et al. (2014). Synthesis and Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. Molecules, 19(12), 19435-19456.

- Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-2120.

- BenchChem. (2025). An In-depth Technical Guide on the Reductive Amination Synthesis of 4-Isopropylbenzylamine. BenchChem Technical Guides.

- Al-Said, M. S., et al. (2012). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 54, 465-475.

- Dračínský, M., & Hodgkinson, P. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(4), 834-840.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 4-Isopropylbenzylamine. BenchChem Technical Guides.

-

Arctom. (n.d.). CAS NO. 436088-69-6. Retrieved January 15, 2026, from [Link]

- Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines.

- Sigma-Aldrich. (2025). Safety Data Sheet. Retrieved January 15, 2026, from a generic SDS for a non-hazardous substance.

- ResearchGate. (2016). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- YouTube. (2022). 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol.

Sources

- 1. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [mdpi.com]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP1829858A2 - Dibenzylamine compounds and pharmaceutical use thereof - Google Patents [patents.google.com]

- 16. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine

This guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of the secondary amine, (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular structure of this target compound.

Introduction and Synthetic Strategy

This compound, with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol , is a secondary amine featuring two distinct substituted benzyl groups.[1][2] The structural confirmation of such molecules is paramount in drug discovery and development to establish unequivocal structure-activity relationships. This guide will detail a systematic approach to its structure elucidation, beginning with a reliable synthetic route.

A common and efficient method for the synthesis of secondary amines is reductive amination.[3] This approach avoids the over-alkylation issues often encountered with direct alkylation methods.[1] The synthesis of the target molecule can be envisioned via the reductive amination of 4-isopropylbenzaldehyde with 4-methoxybenzylamine, or alternatively, 4-methoxybenzaldehyde with 4-isopropylbenzylamine. For the purpose of this guide, we will consider the former pathway.

Experimental Protocol: Synthesis via Reductive Amination

A well-established method for reductive amination involves the use of sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[1]

Procedure:

-

To a solution of 4-isopropylbenzaldehyde (1.0 equivalent) in dichloromethane (DCM), add 4-methoxybenzylamine (1.0 equivalent).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis for Structure Confirmation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the synthesized molecule's structure. This involves Mass Spectrometry, Infrared Spectroscopy, and a suite of Nuclear Magnetic Resonance experiments.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound. For this compound, Electrospray Ionization (ESI) in positive ion mode is a suitable method.

Expected Result: The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 270.38, corresponding to the molecular formula C₁₈H₂₄NO⁺. The presence of this peak confirms the molecular weight of the synthesized compound.

Table 1: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 270.38 |

| [M+Na]⁺ | 292.36 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Expected Salient Features:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the region of 3000-3100 cm⁻¹ for aromatic C-H stretching and 2850-3000 cm⁻¹ for aliphatic C-H stretching of the methylene and isopropyl groups.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region indicating the presence of the aromatic rings.

-

C-N Stretch: An absorption band around 1250-1020 cm⁻¹ for the C-N stretching.

-

C-O Stretch (Ether): A strong band around 1240 cm⁻¹ and another near 1030 cm⁻¹ confirming the presence of the aryl-alkyl ether (methoxy group).

The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ from the starting aldehyde and the presence of the N-H and C-N bands are crucial for confirming the success of the reductive amination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for a complete structural assignment.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. The predicted ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.25 | d | 2H | Aromatic protons (isopropyl-substituted ring, ortho to CH₂) |

| ~7.15 | d | 2H | Aromatic protons (isopropyl-substituted ring, ortho to isopropyl) |

| ~7.20 | d | 2H | Aromatic protons (methoxy-substituted ring, ortho to CH₂) |

| ~6.85 | d | 2H | Aromatic protons (methoxy-substituted ring, ortho to OCH₃) |

| ~3.75 | s | 2H | Methylene protons (N-CH₂-Ar-isopropyl) |

| ~3.70 | s | 2H | Methylene protons (N-CH₂-Ar-OCH₃) |

| ~3.80 | s | 3H | Methoxy protons (-OCH₃) |

| ~2.90 | sept | 1H | Isopropyl methine proton (-CH(CH₃)₂) |

| ~1.25 | d | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

| ~1.60 | br s | 1H | Amine proton (-NH-) |

Note: Chemical shifts are predicted and may vary slightly. The integration of the signals is crucial for confirming the number of protons in each environment.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Aromatic C-OCH₃ |

| ~147.0 | Aromatic C-isopropyl |

| ~138.0 | Aromatic quaternary C (ipso to CH₂) |

| ~133.0 | Aromatic quaternary C (ipso to CH₂) |

| ~129.0 | Aromatic CH (methoxy-substituted ring) |

| ~128.0 | Aromatic CH (isopropyl-substituted ring) |

| ~126.5 | Aromatic CH (isopropyl-substituted ring) |

| ~114.0 | Aromatic CH (methoxy-substituted ring) |

| ~55.0 | Methoxy C (-OCH₃) |

| ~53.0 | Methylene C (N-CH₂) |

| ~52.5 | Methylene C (N-CH₂) |

| ~33.8 | Isopropyl methine C (-CH(CH₃)₂) |

| ~24.0 | Isopropyl methyl C (-CH(CH₃)₂) |

Note: Chemical shifts are predicted and may vary slightly.

2D NMR experiments are indispensable for assembling the molecular fragments identified in 1D NMR.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, typically over two to three bonds.[4] Key expected correlations include:

-

The isopropyl methine proton (~2.90 ppm) will show a cross-peak with the isopropyl methyl protons (~1.25 ppm).

-

The aromatic protons on each ring will show correlations with their adjacent aromatic protons.

-

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for definitively assigning the carbon signals for all protonated carbons. For example, the proton signal at ~3.75 ppm will correlate with the carbon signal at ~53.0 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This experiment is vital for connecting the different spin systems and confirming the overall structure, especially the positions of quaternary carbons. Key expected HMBC correlations are:

-

The methylene protons (~3.75 ppm) will correlate with the quaternary carbon of the isopropyl-substituted ring (~138.0 ppm) and the aromatic carbons ortho to the methylene group.

-

The methoxy protons (~3.80 ppm) will show a correlation to the aromatic carbon to which the methoxy group is attached (~158.5 ppm).

-

The isopropyl methine proton (~2.90 ppm) will correlate with the aromatic carbon it is attached to (~147.0 ppm).

-

Conclusion

The structural elucidation of this compound requires a systematic and integrated analytical approach. By combining a reliable synthetic method like reductive amination with a suite of powerful spectroscopic techniques—mass spectrometry for molecular weight determination, FTIR for functional group identification, and a comprehensive set of 1D and 2D NMR experiments for detailed structural mapping—an unambiguous confirmation of the molecule's identity can be achieved. This rigorous, self-validating process is fundamental to ensuring the scientific integrity of research and development in the chemical and pharmaceutical sciences.

References

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Chemistry LibreTexts. 23.4: Preparation of Amines via Reductive Amination. [Link]

-

Chemistry LibreTexts. 19: HMBC. [Link]

-

ResearchGate. 2D- NMR what is the different between COSY and HSQC?? [Link]

-

SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Substituted Dibenzylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Dibenzylamine

Dibenzylamine, a secondary amine with the formula (C₆H₅CH₂)₂NH, serves as a foundational structure in the exploration of novel therapeutic agents.[1] Its inherent structural features, comprising two benzyl groups attached to a central nitrogen atom, provide a versatile scaffold that can be readily modified. These modifications, through the introduction of various substituents on the aromatic rings or the nitrogen atom, give rise to a diverse library of derivatives with a wide spectrum of biological activities. This guide delves into the significant potential of substituted dibenzylamines across various therapeutic areas, including their roles as antimicrobial, anticancer, and neuroprotective agents. We will explore the critical structure-activity relationships that govern their efficacy and provide an overview of the experimental methodologies used to evaluate their biological potential.

I. Antimicrobial Activity: A Renewed Approach to Combatting Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health.[2] Substituted dibenzylamines have emerged as a promising class of compounds in the quest for new antimicrobial agents.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of dibenzylamine derivatives is intricately linked to the nature and position of substituents on the benzyl rings.

-

Electron-donating vs. Electron-withdrawing Groups: Studies on related diphenylamine derivatives have shown that the presence of electron-releasing groups, such as methoxy, methyl, and hydroxyl groups, can enhance antibacterial activity.[3] Conversely, the introduction of electron-withdrawing groups like chloro substituents has been associated with increased antifungal activity.[3]

-

Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the substituted groups, plays a crucial role in its ability to penetrate microbial cell membranes. A balanced lipophilicity is often key to achieving optimal activity.

Key Examples and Mechanisms of Action

Several substituted dibenzylamine analogs have demonstrated significant antimicrobial effects. For instance, certain N-benzyl and N-benzyloxy dihydro-1,3,5-triazine-2,4-diamine derivatives have shown good activity against Mycobacterium smegmatis, a relative of M. tuberculosis.[2] The proposed mechanism for some of these compounds involves the inhibition of essential enzymes in microbial metabolic pathways. For example, some oxime derivatives derived from O-benzylhydroxylamines act as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative assessment of the antimicrobial activity of a compound.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

-

Well Creation: Sterile cork borers are used to create wells of a specific diameter in the agar.

-

Application of Test Compound: A defined concentration of the substituted dibenzylamine derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control and a standard antibiotic (e.g., chloramphenicol) are also included.[3]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Observation: The diameter of the zone of inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.

II. Anticancer Potential: Targeting Proliferative Pathways

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Substituted dibenzylamines have shown promise in this area, with several derivatives exhibiting significant antiproliferative activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these compounds is highly dependent on their structural features.

-

Heterocyclic Integration: The incorporation of heterocyclic rings, such as pyridine, into the dibenzylamine scaffold can significantly enhance anticancer activity.[5]

-

Functional Group Effects: The presence of nitrile groups (CN) has been shown to generally enhance the antiproliferative effects of these molecules.[5]

Key Examples and Mechanisms of Action

A series of 2,6-dibenzylamino-3,5-dicyanopyridines demonstrated notable anticancer activity against a panel of nine different human cancer cell lines.[5] While the precise mechanisms are often complex and multifactorial, some derivatives are believed to exert their effects by interfering with critical cellular processes. For example, certain compounds containing an ethylenediamine moiety have been shown to induce cell cycle arrest and loss of mitochondrial membrane potential in cancer cells.[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[6][7]

-

Compound Treatment: The cells are treated with various concentrations of the substituted dibenzylamine derivatives for a defined period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.[7]

Quantitative Data Summary: Anticancer Activity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 11 | A549 (Lung) | 1.2 | [7] |

| Compound 11 | Hela (Cervical) | 0.7 | [7] |

| Compound 7 | MCF-7 (Breast) | 5.36 - 8.76 | [5] |

| Compound 10 | HepG2 (Liver) | 5.36 - 8.76 | [5] |

III. Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant and growing public health concern.[8] Substituted dibenzylamines are being investigated for their potential to protect neurons from damage and degeneration.

Structure-Activity Relationship (SAR) Insights

The neuroprotective properties of these compounds are influenced by their ability to interact with specific targets in the central nervous system.

-

Blood-Brain Barrier Permeability: For a compound to be effective against neurodegenerative diseases, it must be able to cross the blood-brain barrier (BBB). Lipophilicity and molecular size are key determinants of BBB penetration.

-

Target Specificity: Modifications to the dibenzylamine structure can be tailored to enhance binding affinity for specific receptors or enzymes involved in neurodegenerative pathways.

Key Examples and Mechanisms of Action

Novel cinnamamide-dibenzylamine hybrids have been designed and shown to possess multiple beneficial properties for the potential treatment of Alzheimer's disease.[9] These compounds exhibit the ability to inhibit cholinesterases, reduce the aggregation of β-amyloid, and act as antioxidants and metal chelators.[9] Some derivatives have also been shown to inhibit the uptake of catecholamines like norepinephrine, suggesting a potential role in modulating neurotransmitter levels.[10] The neuroprotective effects of some compounds are attributed to their ability to mitigate oxidative stress and neuroinflammation.[8][11]

Experimental Protocol: Assessment of Neuroprotective Effects against Oxidative Stress

This protocol describes an in vitro method to evaluate a compound's ability to protect neuronal cells from oxidative damage.

-

Cell Culture: A neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured under standard conditions.

-

Pre-treatment: The cells are pre-treated with various concentrations of the substituted dibenzylamine derivative for a specific duration.

-

Induction of Oxidative Stress: An oxidizing agent, such as hydrogen peroxide (H₂O₂) or a neurotoxic peptide like β-amyloid (Aβ), is added to the cell culture to induce oxidative stress and cell death.[12]

-

Assessment of Cell Viability: Cell viability is measured using an appropriate assay, such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH), an indicator of cell damage.

-

Measurement of Oxidative Stress Markers: The levels of reactive oxygen species (ROS) can be measured using fluorescent probes. The activity of antioxidant enzymes like catalase can also be assessed.[12]

-

Data Analysis: The ability of the compound to protect the cells from the induced toxicity is determined by comparing the viability and oxidative stress markers in treated versus untreated cells.

Illustrative Signaling Pathway: Neuroprotection via Nrf-2 Activation

Caption: Proposed mechanism of neuroprotection by substituted dibenzylamines via the Keap1-Nrf2-ARE pathway.

IV. Synthesis Strategies

The synthesis of substituted dibenzylamines can be achieved through various chemical routes. A common method is the reductive amination of benzaldehyde derivatives with benzylamine.

General Synthesis Workflow

Sources

- 1. Dibenzylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines | MDPI [mdpi.com]

- 8. Frontiers | Ambroxol confers neuroprotection against scopolamine-induced Alzheimer’s-like pathology by modulating oxidative stress, neuroinflammation, and cognitive deficits via Nrf-2/JNK/GSK-3β signaling pathways [frontiersin.org]

- 9. Novel cinnamamide-dibenzylamine hybrids: Potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Neuroprotective effects of astaxanthin in a scopolamine-induced rat model of Alzheimer’s disease through antioxidant/anti-inflammatory pathways and opioid/benzodiazepine receptors: attenuation of Nrf2, NF-κB, and interconnected pathways [frontiersin.org]

- 12. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Analysis of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of (4-Isopropyl-benzyl)-(4-methoxy-benzyl)-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and draws upon established knowledge of related chemical structures.

Molecular Structure and Spectroscopic Overview

This compound possesses a secondary amine core flanked by two substituted benzyl groups: one with a para-isopropyl substituent and the other with a para-methoxy group. This unique substitution pattern gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization. The molecular formula is C₁₈H₂₃NO, and the molecular weight is 269.38 g/mol [1][2].

The following sections will delve into the specific details of each spectroscopic technique, providing both predicted data and a thorough interpretation based on established principles.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for this type of compound would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR. The use of standard pulse programs and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) is crucial for data accuracy.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.30 | d | 4H | Ar-H (isopropyl-benzyl) | Aromatic protons on the isopropyl-substituted ring are expected in this region. The para-substitution leads to a doublet of doublets or two distinct doublets. |

| ~6.80-6.90 | d | 4H | Ar-H (methoxy-benzyl) | The electron-donating methoxy group shields the aromatic protons, shifting them upfield compared to the other aromatic ring. |

| ~3.75 | s | 3H | -OCH₃ | The singlet corresponds to the three equivalent protons of the methoxy group. |

| ~3.60 | s | 4H | N-CH₂ -Ar | The two methylene groups adjacent to the nitrogen atom are expected to be chemically equivalent, resulting in a single sharp singlet. |

| ~2.80-2.90 | septet | 1H | -CH (CH₃)₂ | The proton of the isopropyl group is split into a septet by the six neighboring methyl protons. |

| ~1.20 | d | 6H | -CH(CH₃ )₂ | The six equivalent protons of the two methyl groups in the isopropyl moiety appear as a doublet due to coupling with the single methine proton. |

| ~1.50-2.00 | br s | 1H | N-H | The N-H proton signal is often broad and can appear over a wide chemical shift range. Its identity can be confirmed by D₂O exchange, which would cause the signal to disappear[3]. |

The rationale for these assignments is based on the electronic effects of the substituents and established chemical shift ranges for similar functional groups. For instance, the electron-donating nature of the methoxy group increases the electron density on its attached aromatic ring, causing an upfield shift of its proton signals compared to the protons on the isopropyl-substituted ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2. Predicted ¹³C NMR Spectral Data for this compound.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-160 | C -OCH₃ (aromatic) | The aromatic carbon directly attached to the electron-donating oxygen of the methoxy group is significantly deshielded. |

| ~147-149 | C -CH(CH₃)₂ (aromatic) | The quaternary aromatic carbon attached to the isopropyl group. |

| ~135-137 | Quaternary Ar-C (isopropyl-benzyl) | The ipso-carbon of the isopropyl-benzyl ring not attached to the substituent. |

| ~131-133 | Quaternary Ar-C (methoxy-benzyl) | The ipso-carbon of the methoxy-benzyl ring not attached to the substituent. |

| ~128-130 | Ar-C H (isopropyl-benzyl) | Aromatic methine carbons of the isopropyl-benzyl ring. |

| ~128-130 | Ar-C H (methoxy-benzyl) | Aromatic methine carbons of the methoxy-benzyl ring. |

| ~113-115 | Ar-C H (methoxy-benzyl, ortho to OCH₃) | The carbons ortho to the methoxy group are shielded due to its electron-donating effect. |

| ~55 | -OC H₃ | The carbon of the methoxy group is typically found in this region. |

| ~52-54 | N-C H₂-Ar | The benzylic carbons adjacent to the nitrogen are slightly deshielded[3]. |

| ~33-35 | -C H(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~23-25 | -CH(C H₃)₂ | The methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Interpretation of the IR Spectrum

The key diagnostic absorption bands expected for this compound are summarized in Table 3.

Table 3. Predicted IR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Significance |

| 3300-3500 | N-H Stretch | Secondary Amine | A single, weak to medium intensity band in this region is characteristic of a secondary amine[3][4][5]. This distinguishes it from primary amines (two bands) and tertiary amines (no band)[4][5]. |

| 3000-3100 | C-H Stretch | Aromatic | These bands correspond to the stretching vibrations of the C-H bonds on the aromatic rings. |

| 2850-3000 | C-H Stretch | Aliphatic | These absorptions are due to the C-H stretching vibrations of the isopropyl and methylene groups. |

| 1600-1610, 1500-1520 | C=C Stretch | Aromatic Ring | These two bands are characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| 1240-1260 | C-O Stretch | Aryl Ether | A strong band in this region is indicative of the C-O stretching of the methoxy group attached to the aromatic ring. |

| 1030-1250 | C-N Stretch | Amine | The stretching vibration of the C-N bond is expected in this region[5]. |

| 810-840 | C-H Bend | p-disubstituted Aromatic | A strong out-of-plane C-H bending vibration in this region is characteristic of 1,4-disubstituted benzene rings. |

The presence of the N-H stretching band is a key diagnostic feature for confirming the secondary amine functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

The mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) is a soft ionization method suitable for this compound, which would likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

Fragmentation Analysis

The fragmentation of protonated benzylamines under collision-induced dissociation (CID) is well-documented[6][7][8][9][10]. The expected fragmentation pathways for this compound are illustrated below.

Figure 2. Predicted major fragmentation pathways for protonated this compound.

Table 4. Predicted Key Ions in the Mass Spectrum of this compound.

| m/z | Ion | Formation Mechanism |

| 270 | [M+H]⁺ | Protonated molecular ion. |

| 148 | [C₁₀H₁₄N]⁺ | Loss of a neutral 4-methoxybenzyl radical from the protonated molecule. |

| 150 | [C₉H₁₂NO]⁺ | Loss of a neutral 4-isopropylbenzyl radical from the protonated molecule. |

| 133 | [C₁₀H₁₃]⁺ | Formation of the 4-isopropylbenzyl cation. |

| 121 | [C₈H₉O]⁺ | Formation of the 4-methoxybenzyl cation. This is often a very stable and abundant ion in the mass spectra of compounds containing this moiety. |